molecular formula C16H19N3O3S B6626232 2-[[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]-N-phenylacetamide

2-[[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]-N-phenylacetamide

Cat. No. B6626232
M. Wt: 333.4 g/mol
InChI Key: YAWUPFUYGFRHDV-UHFFFAOYSA-N
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Description

2-[[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]-N-phenylacetamide, also known as OPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. OPA is a white crystalline solid with a molecular formula of C14H17N3O3S and a molecular weight of 311.37 g/mol.

Scientific Research Applications

2-[[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]-N-phenylacetamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, agricultural chemistry, and material science. In medicinal chemistry, 2-[[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]-N-phenylacetamide has been shown to exhibit antibacterial and antifungal properties. It has also been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In agricultural chemistry, 2-[[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]-N-phenylacetamide has been shown to possess herbicidal and insecticidal activities. In material science, 2-[[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]-N-phenylacetamide has been used as a building block for the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of 2-[[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]-N-phenylacetamide is not fully understood. However, it is believed that 2-[[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]-N-phenylacetamide exerts its biological activities through the inhibition of various enzymes and receptors. For example, 2-[[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]-N-phenylacetamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the regulation of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase leads to an increase in the levels of acetylcholine, which can result in various physiological effects.
Biochemical and Physiological Effects
2-[[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]-N-phenylacetamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 2-[[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]-N-phenylacetamide possesses antibacterial and antifungal activities. It has also been shown to inhibit the activity of acetylcholinesterase, which can result in increased levels of acetylcholine. In vivo studies have demonstrated that 2-[[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]-N-phenylacetamide possesses analgesic, anti-inflammatory, and antipyretic activities. 2-[[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]-N-phenylacetamide has also been shown to exhibit neuroprotective effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

2-[[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]-N-phenylacetamide possesses several advantages for lab experiments. It is a stable and easily synthesizable compound. It exhibits a high degree of selectivity towards its target enzymes and receptors. However, 2-[[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]-N-phenylacetamide also possesses some limitations. It exhibits low solubility in water, which can limit its applicability in certain experiments. It also exhibits some toxicity towards certain cell types, which can limit its use in cell-based assays.

Future Directions

There are several future directions for the research on 2-[[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]-N-phenylacetamide. One of the most promising directions is the development of 2-[[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]-N-phenylacetamide-based drugs for the treatment of various diseases. 2-[[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]-N-phenylacetamide has shown potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Further research is needed to optimize the pharmacological properties of 2-[[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]-N-phenylacetamide and to evaluate its efficacy and safety in preclinical and clinical studies. Another future direction is the development of 2-[[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]-N-phenylacetamide-based materials with novel properties. 2-[[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]-N-phenylacetamide has been used as a building block for the synthesis of various functional materials, such as fluorescent dyes and sensors. Further research is needed to explore the potential applications of 2-[[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]-N-phenylacetamide-based materials in various fields.

Synthesis Methods

2-[[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]-N-phenylacetamide can be synthesized through a multi-step process involving the reaction of oxadiazole with thioacetic acid followed by the reaction of the resulting thioester with N-phenylacetamide. The final product is obtained through a purification process that involves recrystallization.

properties

IUPAC Name

2-[[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c20-15(17-13-4-2-1-3-5-13)11-23-10-14-18-16(22-19-14)12-6-8-21-9-7-12/h1-5,12H,6-11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWUPFUYGFRHDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NC(=NO2)CSCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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